Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate
Description
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-17-11(15)7-9-8-13-14(12(9)16)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3 |
InChI Key |
KMWUEPIKHFRNDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Phenylhydrazine with Methyl Acetoacetate
One of the most common and efficient methods involves the reaction of phenylhydrazine with methyl acetoacetate under reflux conditions in ethanol or another suitable solvent. This reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization to form the pyrazolone ring.
| Parameter | Details |
|---|---|
| Reactants | Phenylhydrazine, Methyl acetoacetate |
| Solvent | Ethanol or absolute ethanol |
| Temperature | Reflux (approximately 78 °C) |
| Reaction Time | 6 to 8 hours |
| Catalyst/Acid/Base | Sometimes a few drops of acetic acid or piperidine to catalyze |
| Work-up | Cooling, filtration, recrystallization from ethanol |
This method yields this compound as a crystalline solid with high purity and good yield (typically 75%-90%).
Alternative Synthetic Routes Involving β-Oxoanilides
In some studies, β-oxoanilides have been used as starting materials, reacting with electrophilic and nucleophilic reagents to generate substituted pyrazolones. For example, the reaction of acetoacetanilide with aromatic aldehydes and hydrazine derivatives under acidic or basic conditions can lead to pyrazolone intermediates, which upon esterification yield the target compound or its analogs.
Use of Hydrazide Intermediates and Esterification
Another approach involves the preparation of hydrazide intermediates, which then undergo cyclization with appropriate ketoesters. For instance, hydrazides can be reacted with methyl bromoacetate or similar alkylating agents to introduce the acetate ester functionality at the 4-position of the pyrazolone ring. This method allows for more control over substitution patterns and functional group incorporation.
Microwave-Assisted Synthesis
Recent advances include microwave-assisted synthesis, which offers shorter reaction times and improved yields. For example, palladium-catalyzed cross-coupling reactions under microwave irradiation have been reported for related pyrazole derivatives, suggesting potential applicability for this compound synthesis with modifications.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Catalyst Use: The presence of mild bases like piperidine or acids like acetic acid can significantly improve the cyclization efficiency and yield.
Solvent Selection: Ethanol is preferred for its ability to dissolve both reactants and ease of removal; however, other solvents like dimethylformamide have been used in related pyrazole syntheses.
Temperature Control: Maintaining reflux temperature ensures complete reaction without decomposition. Microwave-assisted methods allow precise temperature control and reduce side reactions.
Purification: Recrystallization from ethanol or ethanol-water mixtures is commonly employed to obtain high-purity products. Chromatographic techniques may be used for complex mixtures.
Yield Optimization: Reaction times ranging from 6 to 9 hours under reflux conditions have been found optimal for maximum yield without significant by-product formation.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Ester group oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methyl ester is converted to a carboxylic acid, yielding 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid.
-
Pyrazole ring oxidation : The 3-oxo group stabilizes the ring, but further oxidation with agents like H₂O₂/Fe²⁺ can modify substituents on the phenyl ring.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ester → Carboxylic acid | KMnO₄, H₂SO₄, 80°C, 4 hrs | 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid | 72% |
| Phenyl ring hydroxylation | H₂O₂, FeSO₄, pH 5, 60°C, 6 hrs | 4-Hydroxyphenyl derivative | 58% |
Reduction Reactions
Reduction targets the ketone and ester functionalities:
-
3-Oxo group reduction : NaBH₄ in ethanol reduces the 3-oxo group to a hydroxyl group, forming 2-phenyl-3-hydroxy-2,3-dihydro-1H-pyrazol-4-yl acetate.
-
Ester reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanol.
| Reagent | Target Group | Product | Conditions |
|---|---|---|---|
| NaBH₄ | 3-Oxo | 3-Hydroxy derivative | EtOH, 25°C, 2 hrs |
| LiAlH₄ | Ester | 2-(3-Oxo-2-phenyl-pyrazol-4-yl)ethanol | THF, 0°C → reflux |
Hydrolysis Reactions
The ester group is susceptible to hydrolysis:
-
Acidic hydrolysis : HCl (6M) converts the ester to 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid.
-
Basic hydrolysis : NaOH in aqueous ethanol produces the sodium salt of the carboxylic acid .
| Condition | Catalyst | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| 6M HCl | - | 2-(3-Oxo-2-phenyl-pyrazol-4-yl)acetic acid | 1.2 × 10⁻³ |
| 2M NaOH | Ethanol | Sodium 2-(3-oxo-2-phenyl-pyrazol-4-yl)acetate | 3.8 × 10⁻³ |
Nucleophilic Substitution
The ester’s methoxy group participates in nucleophilic acyl substitution:
-
Aminolysis : Reaction with ammonia or primary amines forms amides (e.g., 2-(3-oxo-2-phenyl-pyrazol-4-yl)acetamide).
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g) | Methanol, 50°C, 12 hrs | 2-(3-Oxo-2-phenyl-pyrazol-4-yl)acetamide | 65% |
| CH₃NH₂ | THF, RT, 6 hrs | N-Methylacetamide derivative | 81% |
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles . For example:
| Dienophile | Conditions | Product |
|---|---|---|
| Benzoyl nitrile oxide | Toluene, 110°C, 8 hrs | Pyrazolo[3,4-d]isoxazoline |
Complexation with Metal Ions
The pyrazole’s nitrogen atoms and ketone oxygen act as ligands for metal coordination. Studies show stable complexes with Cu(II) and Fe(III) :
| Metal Salt | M:L Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | 1:2 | Octahedral geometry | Antimicrobial studies |
| Fe(NO₃)₃ | 1:1 | Trigonal bipyramidal | Catalysis |
Tautomerism and Ring Modifications
The 3-oxo group enables keto-enol tautomerism, influencing reactivity:
-
Enol form : Reacts with electrophiles (e.g., bromine) at the α-position.
-
Ring expansion : Under strong bases (e.g., LDA), the pyrazole ring can rearrange into a pyridone derivative.
Key Research Findings
-
Antimicrobial activity : Cu(II) complexes exhibit enhanced activity against E. coli (MIC = 12.5 µg/mL) .
-
Thermal stability : Decomposition temperature of the parent compound is 280°C, indicating high stability .
This compound’s versatility in reactions and applications in coordination chemistry and drug design underscores its importance in synthetic and medicinal chemistry.
Scientific Research Applications
Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with structurally related pyrazolone derivatives (Table 1), focusing on substituent variations and their impacts:
Key Observations:
- Ester vs. Amide Groups : Methyl/ethyl esters (e.g., the target compound and ) are typically synthesized via coupling reactions with diazonium salts , while acetamide derivatives (e.g., and ) require carbodiimide-mediated condensation . Amides often exhibit enhanced coordination abilities for metal complexes compared to esters .
- Substituent Position : The phenyl group at position 2 in the target compound enhances aromatic interactions in crystal packing, as seen in related structures . Replacement with a methyl group () reduces steric hindrance but may lower biological activity.
- Biological Activity : Pyrazolones with imine or thioxo groups () show potent anticancer activity (IC50: 30.68–60.72 µM), outperforming doxorubicin (IC50: 71.8 µM) . The target compound’s ester group may limit its bioavailability compared to amide derivatives, which exhibit better membrane permeability .
Physicochemical Properties
- Crystallography : The target compound’s phenyl and pyrazole rings form dihedral angles of 48.45°–56.33°, influencing packing via N–H···O hydrogen bonds (R₂²(10) motifs) . Ethyl esters () exhibit similar planar geometries but reduced steric repulsion .
- Solubility : Methyl esters (logP ~1.8) are more lipophilic than amide derivatives (logP ~2.5), affecting their pharmacokinetic profiles .
Mechanistic and Functional Differences
- Anticancer Activity : Imine-linked pyrazolones () inhibit cancer cell proliferation via intercalation or topoisomerase inhibition, while acetamides () may target enzyme active sites .
- Antimicrobial Action : Thioxo-tetrahydropyrimidine derivatives () disrupt bacterial cell walls, whereas the target compound’s ester group may limit its efficacy against Gram-negative pathogens .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The phenyl group at position 2 is critical for aromatic stacking in biological targets, while substituents at position 4 modulate electronic properties and solubility .
- Synthetic Optimization : Microwave-assisted synthesis () improves yields (~84%) compared to conventional methods (~60%) for ester derivatives .
Biological Activity
Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its biological relevance. The compound can be represented by the following structural formula:
This molecular structure contributes to its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. In a study examining various pyrazole derivatives, it was found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death .
Anti-inflammatory Effects
In animal models of inflammation, this compound exhibited significant anti-inflammatory effects. Administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : It interacts with various receptors that play crucial roles in cell signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Modulation : The compound may enhance antioxidant defenses in cells, reducing oxidative stress and subsequent damage.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as an alternative treatment option .
Case Study 2: Cancer Cell Lines
In a laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 µM to 40 µM across different cell types .
Q & A
What are the common synthetic routes for Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate, and how do reaction conditions influence product purity?
Basic Research Focus
The compound is typically synthesized via diazotization of 4-aminoantipyrine followed by coupling with ethyl acetoacetate or ethyl benzoylacetate in ethanol under acidic conditions. Key steps include:
- Diazotization of 4-aminoantipyrine using NaNO₂ in HCl at 0–5°C to generate a diazonium salt .
- Coupling with β-keto esters (e.g., ethyl acetoacetate) in ethanol containing sodium acetate, yielding the target compound with ~84% efficiency after recrystallization .
- Ultrasound-assisted methods reduce reaction time and improve yields compared to conventional thermal methods, with yields reaching 84–100% under optimized conditions (e.g., MgCl₂ catalysis in ethylene glycol at 100°C) .
Critical Parameters : Temperature control during diazotization prevents side reactions, while solvent polarity (ethanol vs. ethylene glycol) and catalyst choice (sodium acetate vs. MgCl₂) affect reaction kinetics and purity .
How can spectral data resolve structural ambiguities in derivatives of this compound?
Advanced Research Focus
Contradictions in spectral interpretations require cross-validation using 1H-NMR , 13C-NMR , and IR spectroscopy :
- IR : Absorptions at 3450–3301 cm⁻¹ (NH₂), 2186–2171 cm⁻¹ (CN), and 1648–1610 cm⁻¹ (C=O) confirm functional groups in enaminonitrile derivatives .
- 1H-NMR : Methyl groups appear as singlets (δ 2.23–3.16 ppm), while aromatic protons resonate at δ 7.31–7.52 ppm. Broad signals at δ 7.13 ppm indicate NH₂ protons .
- 13C-NMR : Cyano carbons appear at δ 114.3–114.8 ppm, and carbonyl carbons at δ 164–168 ppm .
Case Study : Conflicting assignments of NH protons in thiourea derivatives were resolved by comparing hydrogen-bonding patterns (δ 7.85–11.41 ppm) with crystal structures .
What challenges arise in crystallographic refinement of this compound’s derivatives, and how are they addressed?
Advanced Research Focus
Crystal structure determination (e.g., via SHELX software) reveals challenges in hydrogen-bonding networks and disorder:
- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies intermolecular interactions stabilizing the lattice. For example, N–H···O bonds in acetamide derivatives form infinite chains .
- Disorder : Flexible substituents (e.g., methylsulfanyl groups) often exhibit positional disorder, resolved using restraints in SHELXL refinement .
- Validation : R-factors < 0.064 and data-to-parameter ratios > 13:1 ensure reliability. For example, the title compound (C₂₀H₂₁N₃O₂S) was refined in monoclinic P2₁/c with Z = 4, achieving R₁ = 0.064 .
How do substituents on the pyrazolone core influence biological activity, and what methodological approaches validate these effects?
Advanced Research Focus
Derivatives with electron-withdrawing groups (e.g., -CN, -SO₂Me) show enhanced anti-inflammatory and cytotoxic activity:
- Anti-inflammatory Assays : Enaminonitrile derivatives (e.g., compound 3) inhibit COX-2 with IC₅₀ values < 10 µM, validated via ELISA and molecular docking .
- Cytotoxicity : Pyrazolone hybrids (e.g., pyridazinone-acetamide derivatives) exhibit IC₅₀ values of 2–5 µM against HeLa cells, assessed via MTT assays .
- SAR Studies : Substituent effects are quantified using Hammett constants (σ) and correlated with logP values to optimize bioavailability .
What are the limitations of conventional synthetic methods, and how do advanced techniques improve efficiency?
Basic Research Focus
Conventional thermal methods suffer from long reaction times (>6 hours) and moderate yields (50–70%). Advanced strategies include:
- Ultrasound Assistance : Reduces reaction time to 1–2 hours by enhancing mass transfer and nucleation .
- One-Pot Multicomponent Reactions : Combine aldehydes, β-keto esters, and hydrazines in a single step, achieving yields >85% with minimal purification .
- Green Chemistry : Ethylene glycol as a solvent reduces toxicity, while MgCl₂ catalysis avoids hazardous acids .
How do solvent and temperature affect the regioselectivity of coupling reactions involving this compound?
Advanced Research Focus
Regioselectivity in azo coupling is solvent- and temperature-dependent:
- Polar Solvents (Ethanol) : Favor para-substitution on the phenyl ring due to stabilized transition states via hydrogen bonding .
- Low Temperatures (0–5°C) : Suppress side reactions (e.g., hydrolysis of diazonium salts), improving regiochemical purity .
- Contradictions : In nonpolar solvents (toluene), meta-substitution dominates, attributed to steric effects. This is validated via HPLC-MS analysis of reaction mixtures .
What analytical techniques are critical for characterizing polymorphic forms of this compound?
Advanced Research Focus
Polymorphism impacts dissolution rates and bioactivity. Key techniques include:
- PXRD : Distinguishes monoclinic (P2₁/c) vs. orthorhombic polymorphs via peak splitting at 2θ = 10–15° .
- DSC : Melting point variations (e.g., 165°C vs. 172°C) correlate with hydrogen-bonding stability .
- Raman Spectroscopy : Detects conformational differences in crystal lattices (e.g., C=O stretching shifts by 10–15 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
